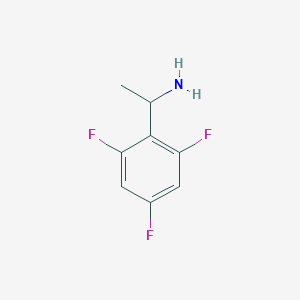

1-(2,4,6-Trifluorophenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTDOEJRDZKMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021016-20-5 | |

| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Fluorinated Chiral Phenethylamines

Topic: Physicochemical Properties of Fluorinated Chiral Phenethylamines Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The Fluorine Bioisostere in CNS Ligands

In the optimization of central nervous system (CNS) ligands, the phenethylamine scaffold remains a privileged structure. However, native phenethylamines often suffer from rapid metabolic clearance and suboptimal blood-brain barrier (BBB) penetration. The strategic introduction of fluorine—a "magic methyl" mimic with extreme electronegativity (

This guide details the physicochemical shifts induced by fluorination at the ring (aryl) and side-chain (

Stereoelectronic and Conformational Dynamics[1]

The introduction of fluorine is not merely a lipophilic modification; it fundamentally alters the molecular geometry through stereoelectronic effects.

The Gauche Effect in -Fluorinated Phenethylamines

Unlike non-fluorinated alkyl chains which prefer an anti conformation to minimize steric strain,

-

Electrostatic Attraction: The interaction between the electronegative fluorine (

) and the protonated ammonium nitrogen ( -

Hyperconjugation: Donation of electron density from the

This conformational lock is critical for receptor binding affinity, as it pre-organizes the pharmacophore.

Basicity Modulation (pKa)

Fluorine is an inductive electron-withdrawing group (EWG). Its presence reduces the electron density available on the amine nitrogen, lowering the pKa.

-

Ring Fluorination: Modest reduction (0.2 – 0.5 log units).

- -Fluorination: Drastic reduction (1.5 – 2.5 log units).

Impact: A lower pKa means a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), significantly enhancing passive diffusion across the BBB.

Figure 1: Mechanistic flow illustrating how fluorine substitution translates to enhanced CNS penetration via pKa modulation.

Comparative Physicochemical Data

The following table summarizes the shift in core properties when comparing a standard phenethylamine (Amphetamine) against its ring-fluorinated and side-chain fluorinated analogs.

Table 1: Physicochemical Shifts in Fluorinated Phenethylamines

| Property | Amphetamine (Reference) | 4-Fluoroamphetamine (Ring-F) | |

| pKa (Amine) | ~9.9 | ~9.5 | ~8.3 |

| LogP (Intrinsic) | 1.76 | 1.95 | 1.65 |

| LogD (pH 7.4) | -0.73 | -0.15 | 0.85 |

| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) |

| Metabolic Fate | Rapid CYP2D6 hydroxylation | Blocked para-hydroxylation | Deamination / Defluorination |

| Conformation | Flexible (anti preferred) | Flexible | Rigid (gauche preferred) |

Note: Values are approximate aggregates derived from structure-activity relationship (SAR) literature [1, 2].

Key Insight: While intrinsic lipophilicity (

Metabolic Stability and Pharmacokinetics[3][4][5]

The C-F bond is the strongest single bond in organic chemistry. Strategic placement of fluorine blocks "metabolic soft spots"—sites prone to oxidative metabolism by Cytochrome P450 enzymes.

The Metabolic Blockade

In non-fluorinated phenethylamines, CYP2D6 rapidly hydroxylates the para-position of the phenyl ring. Substituting this hydrogen with fluorine prevents this reaction, forcing the metabolism into slower, secondary pathways (e.g., N-dealkylation or side-chain oxidation), thereby extending the plasma half-life (

Figure 2: Comparison of metabolic pathways. Para-fluorination effectively blocks the primary clearance route, extending half-life.

Analytical Methodologies

Accurate characterization of these compounds requires specific protocols due to the unique properties of the C-F bond and the necessity of enantiomeric purity.

Protocol: Chiral Resolution via Cyclodextrin-Modified CE

Capillary Electrophoresis (CE) is superior to HPLC for basic chiral amines due to higher peak efficiency and lower solvent consumption.

-

Principle: Differential inclusion complexation between the fluorinated enantiomers and a sulfated

-cyclodextrin (S-

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 2.5). Low pH ensures the amine is fully protonated (

), preventing adsorption to the silica capillary wall. -

Chiral Selector: Add sulfated

-CD (10–20 mM). The sulfate groups provide a counter-migration direction (anodal) to the cationic amines (cathodal), widening the separation window. -

Conditioning: Rinse capillary (50

m ID, 40 cm effective length) with 0.1 M NaOH (5 min), water (2 min), and run buffer (5 min). -

Injection: Hydrodynamic injection (50 mbar for 5 s) of the sample (100

g/mL in water). -

Separation: Apply 15–20 kV at 20°C. Detection at 200 nm (UV).

-

Validation: Resolution (

) must be

Protocol: Potentiometric pKa Determination

Computational predictions for fluorinated amines are often inaccurate due to the subtle distance-dependent inductive effects.

-

Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Sample: Dissolve 1–2 mg of the fluorinated amine hydrochloride salt in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

-

Titrant: Carbonate-free 0.5 M KOH.

-

Procedure: Perform a "Difference Titration" (blank titration of KCl subtracted from sample titration) under Argon atmosphere to exclude

. -

Calculation: Use the Bjerrum plot method to determine pKa. Expect values between 8.2 and 9.6 depending on fluorine position.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Westwell, A. D. (2014). CNS Drug Design: The Impact of Fluorine. Future Medicinal Chemistry, 6(8). Link

- Meyer, M. R., et al. (2010). Beta-keto analogs of amphetamines: new designer drugs of abuse. Therapeutic Drug Monitoring, 32(3).

Sources

An In-Depth Technical Guide to the Metabolic Stability of 2,4,6-Trifluorophenyl Derivatives in Drug Design

Introduction: The Strategic Imperative of Metabolic Stability and the Rise of Fluorination

In the intricate ballet of drug discovery, the metabolic stability of a candidate molecule is a paramount performance indicator. It dictates the compound's half-life, oral bioavailability, and dosing regimen, ultimately influencing its therapeutic success. A significant hurdle in this domain is the rapid oxidative metabolism mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which can render promising compounds clinically unviable.[1][2] Medicinal chemists have long sought strategies to "harden" these metabolic "soft spots," and one of the most powerful tools in their arsenal is the strategic incorporation of fluorine.[3]

The 2,4,6-trifluorophenyl group, in particular, has emerged as a compelling structural motif. Its unique electronic properties and steric profile offer a robust shield against metabolic degradation. This guide provides a comprehensive exploration of the metabolic fate of 2,4,6-trifluorophenyl derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying principles of their enhanced stability, the potential for metabolic switching, and the experimental workflows required for their rigorous evaluation.

Part 1: The Foundations of Metabolic Resilience in 2,4,6-Trifluorophenyl Derivatives

The enhanced metabolic stability of compounds bearing the 2,4,6-trifluorophenyl moiety is not a matter of chance, but a direct consequence of the fundamental physicochemical properties of fluorine.

Blocking Cytochrome P450-Mediated Oxidation: A Tale of Steric Hindrance and Electronic Deactivation

The primary driver for the metabolic stability of 2,4,6-trifluorophenyl derivatives is the effective blockade of CYP450-mediated aromatic hydroxylation. This is achieved through a two-pronged defense:

-

Steric Shielding: The fluorine atoms at the ortho (2 and 6) positions act as steric sentinels, physically obstructing the approach of the bulky CYP450 active site to the phenyl ring. This steric hindrance makes it energetically unfavorable for the enzyme to position the aromatic ring for oxidation.

-

Electronic Deactivation: Fluorine is the most electronegative element, and its presence on the phenyl ring has a profound electron-withdrawing effect. This deactivates the aromatic ring towards electrophilic attack, which is a key step in the CYP450 catalytic cycle for aromatic hydroxylation.[1][4] The cumulative effect of three fluorine atoms makes the 2,4,6-trifluorophenyl ring particularly resistant to this metabolic pathway.

Metabolic Switching: The Rise of Aldehyde Oxidase

While the 2,4,6-trifluorophenyl group is a formidable fortress against CYP450, it is crucial to recognize that the metabolic landscape is not monolithic. When one major metabolic pathway is blocked, the metabolic burden can shift to alternative enzymes, a phenomenon known as "metabolic switching."[5] For highly electron-deficient aromatic systems, such as the 2,4,6-trifluorophenyl ring, and particularly for compounds containing aza-aromatic scaffolds, aldehyde oxidase (AO) can emerge as a significant contributor to metabolism.[6][7][8]

AO is a cytosolic enzyme that catalyzes the oxidation of a wide range of substrates, including aza-heterocycles.[8][9] The electron-deficient nature of the 2,4,6-trifluorophenyl ring can, in some molecular contexts, make adjacent moieties more susceptible to AO-mediated metabolism. Therefore, a comprehensive metabolic stability assessment of 2,4,6-trifluorophenyl derivatives must include an evaluation of their potential as AO substrates.

Part 2: Rigorous Experimental Evaluation of Metabolic Stability

A theoretical understanding of metabolic stability must be underpinned by robust experimental data. The following protocols outline standard in vitro assays for assessing the metabolic fate of 2,4,6-trifluorophenyl derivatives.

In Vitro Liver Microsomal Stability Assay: A First-Line Assessment

This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective measure of a compound's susceptibility to Phase I metabolic enzymes, primarily CYP450s.[3][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound and positive control compounds (high and low clearance)

-

NADPH regenerating system

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol with an internal standard)

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Thaw the pooled liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.

-

-

Sample Processing and Analysis:

-

Seal the plate and vortex thoroughly to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

-

Diagram of the In Vitro Microsomal Stability Assay Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte Stability Assay: A More Comprehensive View

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocyte stability assays provide a more holistic picture, incorporating both Phase I and Phase II (conjugative) metabolism, as well as cellular uptake and transport processes.[10]

Objective: To determine the metabolic stability of a test compound in a suspension of cryopreserved or fresh hepatocytes.

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of hepatocytes instead of microsomes and typically longer incubation times.

Metabolite Identification: Unveiling the Metabolic Fate

Identifying the metabolites of a 2,4,6-trifluorophenyl derivative is crucial for understanding its metabolic pathways and identifying potential liabilities. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary analytical tool for metabolite profiling and structural elucidation.

Part 3: Strategic Optimization of 2,4,6-Trifluorophenyl Derivatives

The 2,4,6-trifluorophenyl group is a powerful tool for enhancing metabolic stability, but it is not a panacea. A nuanced approach to drug design is required to balance metabolic stability with other critical properties such as potency, selectivity, and safety.

Structure-Activity Relationships (SAR) for Fine-Tuning Metabolic Stability

While the 2,4,6-trifluorophenyl ring itself is metabolically robust, modifications to other parts of the molecule can still influence its overall metabolic profile. A systematic SAR exploration is essential to understand how structural changes impact metabolism. For instance, introducing substituents on adjacent aromatic rings or modifying linker regions can alter the molecule's orientation within the active site of metabolizing enzymes, thereby influencing the rate and site of metabolism.

Bioisosteric Replacements: Thinking Beyond the Phenyl Ring

In some cases, it may be desirable to replace the 2,4,6-trifluorophenyl group with a bioisostere to modulate physicochemical properties, improve target engagement, or circumvent potential off-target effects. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[11][12]

Table of Potential Bioisosteric Replacements for the 2,4,6-Trifluorophenyl Group:

| Bioisosteric Replacement | Rationale | Potential Advantages |

| Pyridyl or Pyrimidyl Rings | Introduce a nitrogen atom to modulate polarity, solubility, and potential for hydrogen bonding. | Improved aqueous solubility, potential for new interactions with the target protein. |

| Other Polyfluorinated Phenyl Rings (e.g., 2,3,5,6-tetrafluorophenyl) | Maintain a high degree of fluorination while subtly altering the electronic and steric profile. | May offer a different balance of metabolic stability and target affinity. |

| Saturated Bicyclic Scaffolds | Replace the flat aromatic ring with a three-dimensional, conformationally restricted scaffold. | Improved solubility, reduced lipophilicity, and potentially novel intellectual property.[11] |

Diagram illustrating the concept of Bioisosteric Replacement:

Caption: Bioisosteric replacements for the 2,4,6-trifluorophenyl group.

Conclusion: A Powerful Tool in the Medicinal Chemist's Toolkit

The 2,4,6-trifluorophenyl group is a valuable and effective structural motif for enhancing the metabolic stability of drug candidates. Its ability to potently block CYP450-mediated oxidation through a combination of steric and electronic effects makes it a go-to strategy for addressing metabolic liabilities. However, a deep understanding of the potential for metabolic switching to alternative pathways, such as aldehyde oxidase, is critical for a comprehensive assessment.

By employing rigorous in vitro experimental workflows, including microsomal and hepatocyte stability assays, and by strategically considering structure-activity relationships and bioisosteric replacements, researchers can harness the full potential of the 2,4,6-trifluorophenyl group to design and develop safer and more effective medicines. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of drug metabolism and for making informed decisions in the challenging yet rewarding journey of drug discovery.

References

-

Chemspace. Bioisosteric Replacements. [Link]

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).

- Hodel, M., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5197-5209.

- Mascitti, V., et al. (2011). Design and Evaluation of a 2-(2,3,6-Trifluorophenyl)Acetamide Derivative as an Agonist of the GPR119 Receptor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1306-1309.

-

Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

- Perloff, E. S., et al. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. BD Biosciences.

- Gaikwad, P. L. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.

- Fura, A. (2006). Role of Aldehyde Oxidase in Drug Metabolism. Current Drug Metabolism, 7(6), 635-644.

- Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460.

- Sanoh, S., Horiguchi, A., & Ohta, S. (2013). Aldehyde Oxidase as a Drug-Metabolizing Enzyme. Drug Metabolism and Pharmacokinetics, 28(6), 449-461.

-

Wikipedia. Aldehyde oxidase. [Link]

-

Wikipedia. Drug metabolism. [Link]

- Strelevitz, T. J., & Foti, R. S. (2016). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.

-

Hypha Discovery. (2023). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. [Link]

- Hodel, M., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

- Hodel, M., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Contini, A., & Pellegrino, S. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 23(12), 4449-4455.

- Saha, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 125, 117865.

-

Charles River. Metabolite Profiling & Structural Elucidation. [Link]

-

DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. [Link]

- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503.

-

NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

- Sharma, R., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6738.

- Zhang, Y., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3233-E3242.

-

Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]

-

U.S. Food and Drug Administration. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [Link]

-

Agilent. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library. [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug metabolism - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 8. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nuvisan.com [nuvisan.com]

- 10. chem-space.com [chem-space.com]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

An In-depth Technical Guide to the pKa Values of Electron-Deficient Benzylamines

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] For nitrogen-containing compounds like benzylamines, the pKa of the conjugate acid dictates the charge state at physiological pH, which in turn governs membrane permeability, receptor binding, and solubility. This guide provides a comprehensive examination of the pKa values of electron-deficient benzylamines. We will explore the underlying physical organic principles that govern their basicity, present a compilation of experimentally derived pKa values, and detail robust methodologies for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this crucial molecular property.

The Theoretical Framework: Basicity and Substituent Effects

The basicity of a benzylamine is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. The pKa value we measure is that of the corresponding conjugate acid, the benzylammonium ion (R-CH₂NH₃⁺). A higher pKa indicates a stronger base (the conjugate acid is a weaker acid), while a lower pKa signifies a weaker base (the conjugate acid is a stronger acid).[2][3]

The electronic nature of substituents on the aromatic ring dramatically modulates the electron density on the benzylic nitrogen. This influence is the primary determinant of the amine's basicity.

-

Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, or possess π-systems that can withdraw electron density via resonance (e.g., -NO₂, -CN, -CF₃, Halogens), pull electron density away from the aminomethyl group. This is achieved through two primary mechanisms:

-

Inductive Effect (-I): The through-bond polarization of sigma (σ) bonds due to electronegativity differences.

-

Resonance Effect (-M or -R): The delocalization of electrons through the π-system of the aromatic ring. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, thereby decreasing the amine's basicity and lowering the pKa of its conjugate acid.[4][5]

-

-

Electron-Donating Groups (EDGs): Conversely, groups that donate electron density (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the nitrogen, making it a stronger base and resulting in a higher pKa.[4][5]

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity and equilibrium of reactions involving benzene derivatives.[6][7] It establishes a linear free-energy relationship described by the formula:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted (hydrogen) reactant.

-

σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that group. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

-

ρ (Rho) is the reaction constant , which depends on the nature of the reaction. It measures the susceptibility of the reaction to substituent effects.[6]

For the ionization of benzylammonium ions, a plot of log(K/K₀) or (pKa₀ - pKa) against the Hammett σ constant yields a straight line, providing a visual and quantitative confirmation of the electronic principles at play.

Caption: Conceptual Hammett plot for substituted benzylammonium ions.

Quantitative Data: pKa Values of Electron-Deficient Benzylamines

The following table summarizes the experimentally determined pKa values for the conjugate acids of benzylamine and several of its electron-deficient derivatives in water at or near 25°C. The unsubstituted benzylamine serves as the reference compound, with a pKa of approximately 9.33.[8][9][10]

| Substituent | Position | Hammett Constant (σ) | pKa (Conjugate Acid) | Change from Benzylamine (ΔpKa) |

| -H (None) | - | 0.00 | 9.33[8][9][10] | 0.00 |

| -F | para | +0.06 | 9.15 | -0.18 |

| -Cl | meta | +0.37 | 8.85 | -0.48 |

| -Cl | para | +0.23 | 9.03 | -0.30 |

| -Br | meta | +0.39 | 8.82 | -0.51 |

| -Br | para | +0.23 | 9.02 | -0.31 |

| -CN | meta | +0.56 | 8.51 | -0.82 |

| -CN | para | +0.66 | 8.35 | -0.98 |

| -NO₂ | meta | +0.71 | 8.40 | -0.93 |

| -NO₂ | para | +0.78 | 8.16 | -1.17 |

Note: Hammett constants are consensus values from various sources. pKa values are compiled from authoritative chemical literature and databases. Minor variations may exist between different sources.

As predicted by theory, the data clearly show that increasing the electron-withdrawing strength of the substituent (a more positive σ value) leads to a progressive decrease in the pKa value, signifying a weaker base. The para-nitrobenzylamine is over an order of magnitude less basic than benzylamine itself.

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships. The two most common and trusted methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This is a high-precision technique and often considered the gold standard for pKa determination.[11] The method involves monitoring the pH of a solution of the amine as a standardized acid or base is added incrementally. The pKa corresponds to the pH at which the amine is 50% protonated, identified as the midpoint of the buffer region or the inflection point on the titration curve.[12][13]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]

-

Solution Preparation:

-

Accurately weigh the benzylamine sample and dissolve it in high-purity, CO₂-free water to a known concentration (typically 1-10 mM). If solubility is an issue, a co-solvent like methanol may be used, but the apparent pKa will need to be corrected to an aqueous value.[11]

-

Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration:

-

Place a known volume of the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Begin adding the HCl titrant in small, precise increments using a burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[12]

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of sample are available.[11][14] It requires the protonated (BH⁺) and neutral (B) forms of the amine to have distinct UV-Vis absorbance spectra.[14]

Step-by-Step Methodology:

-

Spectral Scans:

-

Prepare a stock solution of the benzylamine in a suitable solvent (e.g., DMSO, methanol).[14]

-

Record the full UV-Vis spectrum of the compound in a highly acidic buffer (e.g., pH ~2) where it exists entirely as the protonated species (BH⁺).

-

Record the spectrum in a highly basic buffer (e.g., pH ~12) where it exists entirely as the neutral species (B).

-

Identify one or more analytical wavelengths where the difference in absorbance between the two species is maximal.

-

-

pH-Dependent Measurements:

-

Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of ±2 pH units around the estimated pKa.

-

Add a small, constant aliquot of the stock solution to each buffer to create a set of samples with identical total compound concentration.[14]

-

Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Conclusion

The basicity of benzylamines is a direct function of the electronic environment of the aromatic ring. Electron-deficient benzylamines, substituted with electron-withdrawing groups, exhibit predictably lower pKa values due to the decreased availability of the nitrogen lone pair for protonation. This relationship can be quantified using the Hammett equation and is a cornerstone of physical organic chemistry. For drug development professionals, understanding and accurately measuring these pKa values using robust methods like potentiometric titration or UV-Vis spectrophotometry is not merely an academic exercise; it is a critical step in the rational design and optimization of molecules with desired pharmacokinetic and pharmacodynamic profiles.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Scent.vn (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Orozco-Solís, R., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 7(5), 529-533. Available from: [Link]

-

Chemagination (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

LookChem (n.d.). Benzylamine. Retrieved from [Link]

-

van der Meer, D., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s531-s541. Available from: [Link]

-

Academia.edu (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

Creative Bioarray (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Farkas, E., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 552. Available from: [Link]

-

DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 760, 1-15. Available from: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1257-1261. Available from: [Link]

-

Problems in Chemistry (2023, March 29). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds [Video]. YouTube. Retrieved from [Link]

-

Wikipedia (n.d.). Hammett equation. Retrieved from [Link]

-

Knowbee Tutoring (2015, December 28). Substituent Effects on pKa for Benzene [Video]. YouTube. Retrieved from [Link]

-

Dalal Institute (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

-

Leah4sci (2015, January 19). Ranking Acid Base Strength Using Ka pKa Values Leah4sci [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

Methodological & Application

Application Note & Protocol Guide: Amide Coupling Reactions with Fluorinated Amines

Introduction: The Challenge of Fluorinated Amides

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated amines are crucial building blocks for pharmaceuticals and agrochemicals. However, the very properties that make fluorine attractive present a significant synthetic challenge. The strong electron-withdrawing nature of fluorine atoms drastically reduces the nucleophilicity and basicity of the amine nitrogen, making amide bond formation sluggish and often inefficient with standard coupling protocols.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the challenges and robust solutions for the successful coupling of fluorinated amines. We will move beyond standard procedures to explore the causality behind experimental choices, offering field-proven protocols and optimization strategies for these difficult transformations.

The Root Cause: Reduced Nucleophilicity and Basicity

The primary obstacle in coupling fluorinated amines is their diminished reactivity. The inductive effect of nearby fluorine atoms pulls electron density away from the nitrogen atom. This has two major consequences:

-

Lower pKa: Fluorinated amines are significantly less basic than their non-fluorinated analogs.[4][6] This means they are less readily protonated, but it also correlates with their reduced ability to act as a nucleophile.

-

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is less available to attack an electrophilic carbonyl carbon, which is the key step in amide bond formation.

This electronic deficit means that standard coupling conditions, which work well for alkyl or aryl amines, often result in low yields, slow reaction times, or complete failure.[3][7] Overcoming this requires either increasing the electrophilicity of the carboxylic acid partner or employing conditions that accelerate the reaction despite the poor nucleophile.

Strategic Approaches & Methodologies

Two primary strategies have proven effective for overcoming the low reactivity of fluorinated amines: the use of high-potency coupling reagents and the conversion of the carboxylic acid to a highly reactive intermediate, such as an acyl fluoride.

High-Activity Coupling Reagents

For many challenging couplings, moving beyond standard carbodiimides like DCC or EDC is necessary.[7][8] More potent activating agents, such as uronium/aminium or phosphonium salts, are required to generate a highly activated ester intermediate that can be readily attacked by the weakly nucleophilic amine.[9][10]

-

Uronium/Aminium Reagents (e.g., HATU, HBTU, HCTU, COMU): These reagents react with carboxylic acids to form highly reactive OAt or OBt active esters. HATU is particularly effective for difficult couplings due to the formation of the OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the subsequent amidation.[11] A key consideration is the potential for a side reaction where the amine reacts with the coupling reagent to form a guanidinium byproduct. This can be minimized by pre-activating the carboxylic acid for a few minutes before adding the amine.[12]

-

Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents also form highly reactive activated esters and are known for their high efficiency, especially with sterically hindered substrates.[7][10] A significant advantage of phosphonium reagents is that they do not react with the amine component to form guanidinium byproducts, which can simplify reaction cleanup and improve yields.[13]

Below is a workflow for selecting an appropriate coupling strategy.

Figure 1. Decision workflow for amide coupling with fluorinated amines.

Table 1: Comparison of Coupling Reagents for Fluorinated Amines

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Considerations & Disadvantages |

| Uronium/Aminium | HATU, HCTU, COMU | Forms highly reactive OAt/OBt active esters. | High reactivity, rapid reaction rates, low racemization.[12] HATU is often the first choice for difficult couplings.[14][15] | Can cause guanidinylation of the amine if used in excess or with slow couplings.[7] COMU is a safer, non-explosive alternative.[11][16] |

| Phosphonium | PyBOP, PyAOP | Forms highly reactive OBt/OAt active esters.[7][10] | Excellent coupling efficiency, does not cause guanidinylation.[13] Good for sterically hindered substrates.[7] | Byproducts can sometimes be difficult to remove. Solutions in DMF have moderate stability. |

| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate.[8][17] | Inexpensive and widely used for simple amides. | Generally insufficient for electron-deficient amines.[3][7] O-acylisourea can rearrange to an unreactive N-acylurea. |

| Acyl Fluoride Precursors | TFFH, BTFFH | In situ conversion of carboxylic acid to acyl fluoride. | Excellent for severely sterically hindered and/or electron-deficient partners.[18] Minimizes steric hindrance between coupling partners.[18] | May require elevated temperatures. BTFFH is preferred over TFFH to avoid toxic byproducts. |

In Situ Acyl Fluoride Formation

For the most challenging substrates, where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride is a superior strategy.[18][19] Acyl fluorides strike an ideal balance: they are more stable and easier to handle than acyl chlorides but are highly reactive towards amines, even poor nucleophiles.[18][20]

The development of reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) allows for the mild, in situ generation of the acyl fluoride from the carboxylic acid, which then couples with the amine, often at elevated temperatures to drive the reaction to completion. This method has proven effective where many other standard protocols provided unsatisfactory results.

Figure 2. General mechanism of amide coupling via an activated ester intermediate.

Experimental Protocols

Safety Note: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for moderately to highly challenging fluorinated amines.

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or MeCN, to a concentration of 0.1-0.5 M).

-

Reagent Addition: Add HATU (1.1-1.2 equiv) to the solution.

-

Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).[21]

-

Pre-activation (Crucial Step): Stir the mixture at room temperature for 2-5 minutes to allow for the formation of the active ester.[12]

-

Amine Addition: Add the fluorinated amine (1.0-1.1 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For sluggish reactions, the temperature can be increased to 40-60 °C. Reactions can take from 1 to 24 hours.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., EtOAc or CH₂Cl₂).

-

Wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using Acyl Fluoride Formation (BTFFH)

This protocol is designed for extremely challenging couplings where other methods have failed.

-

Acyl Fluoride Formation:

-

To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (0.1 M).

-

Add BTFFH (1.1 equiv) and a base (e.g., DIPEA or 2,4,6-collidine, 1.5 equiv).

-

Stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed based on time.

-

-

Amine Coupling:

-

Add the fluorinated amine (1.2 equiv) and additional base (1.5 equiv) to the mixture.

-

Crucial Step: If the reaction is to be heated, switch to a higher-boiling solvent. Carefully remove the CH₂Cl₂ in vacuo and replace it with a solvent like 1,2-dichloroethane (DCE) or cyclopentyl methyl ether (CPME).

-

Heat the reaction mixture to 80 °C (conventional heating or microwave).

-

-

Reaction Monitoring: Monitor progress by LC-MS. These reactions may require 4-24 hours.

-

Work-up & Purification: Follow steps 8 and 9 from Protocol 1.

Troubleshooting & Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficient activation | Switch to a more powerful reagent (e.g., EDC/HOBt → HATU → Acyl Fluoride).[7][14] |

| Low reactivity of amine | Increase reaction temperature (e.g., from RT to 50-80 °C). Be mindful of potential racemization for chiral acids.[7] | |

| Poor solubility | Use a more polar aprotic solvent like DMF, NMP, or DMSO.[14] | |

| Slow Reaction | Steric hindrance or poor nucleophilicity | Extend the reaction time to 24-48 hours.[7] Consider switching to the acyl fluoride method, which minimizes steric bulk on the activated species.[18] |

| Side Product Formation | Guanidinylation (with uronium reagents) | Ensure the carboxylic acid is pre-activated before adding the amine. Alternatively, switch to a phosphonium reagent like PyBOP. |

| Racemization of chiral centers | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[10] Perform the reaction at a lower temperature (0 °C to RT). | |

| Degradation of starting materials | Ensure all reagents and solvents are anhydrous, as coupling reagents can be moisture-sensitive.[14] |

References

- BenchChem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.

- Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.

- IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.

-

ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril. Retrieved from

- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.

- Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. DOI:10.1039/C5OB02129D.

-

ResearchGate. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril | Request PDF. Retrieved from

- ScienceDirect. (2010, March 30). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity.

- RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

- PMC. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

- Bentham Science. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent.

- ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.

- PMC. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.

- MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.

- Dr. Rainer Glaser's New Home Pages. (2023, August 2). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and.

- Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.

- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- PMC. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.

- ACS Publications. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (2025, August 9). (PDF) Amide bond formation using amino acid fluorides.

- PMC - NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. iris.uniss.it [iris.uniss.it]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. hepatochem.com [hepatochem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. blogs.rsc.org [blogs.rsc.org]

- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

- 22. pure.hud.ac.uk [pure.hud.ac.uk]

Application Note: Preparation of Sitagliptin Analogs Using Trifluorophenyl Amines

Introduction & Pharmacophore Context[1][2][3][4][5]

Sitagliptin (Januvia®) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of Type 2 Diabetes Mellitus.[1] Its structural efficacy relies heavily on two pharmacophoric pillars: the trifluorophenyl-substituted

The specific "trifluorophenyl amine" moiety—(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid—is critical for binding within the S1 hydrophobic pocket of the DPP-4 enzyme. The 2,4,5-trifluoro substitution pattern provides metabolic stability against oxidative degradation while optimizing lipophilicity.

This Application Note details the synthesis of this chiral amine core and its subsequent coupling to generate Sitagliptin and its structural analogs. We present two distinct methodologies: the Biocatalytic Route (Green Chemistry standard) and the Asymmetric Hydrogenation Route (Chemocatalytic standard).

Retrosynthetic Analysis

To access Sitagliptin and its analogs, the molecule is disconnected at the amide bond. This reveals two key building blocks:

-

The Chiral

-Amino Acid: Derived from 2,4,5-trifluorophenylacetic acid. -

The Heterocyclic Amine: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (or analog).[2][3][4][5]

Figure 1: Retrosynthetic logic separating the chiral amine core from the heterocyclic anchor.

Methodology A: Biocatalytic Transamination (The "Green" Route)

This protocol utilizes an engineered transaminase (ATA-117) to convert a pro-chiral ketone directly into the chiral amine. This method eliminates the need for high-pressure hydrogenation and heavy metal catalysts (Rh/Ru).

Mechanism

The transaminase enzyme shuttles an amino group from a sacrificial donor (isopropylamine) to the pro-sitagliptin ketone. The equilibrium is driven by the removal of the volatile co-product (acetone).

Protocol 1: Enzymatic Synthesis of the Chiral Amine

Reagents:

-

Substrate: 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Pro-sitagliptin ketone).

-

Enzyme: ATA-117 (Engineered Transaminase, e.g., Codexis variant).

-

Cofactor: Pyridoxal-5-phosphate (PLP).

-

Donor: Isopropylamine (2 M).

-

Buffer: 0.1 M Triethanolamine (pH 8.5).

-

Solvent: 50% DMSO (v/v).

Step-by-Step Workflow:

-

Buffer Prep: Dissolve PLP (2 g/L) in 0.1 M triethanolamine buffer. Adjust pH to 8.5.

-

Substrate Solution: Dissolve the ketone substrate (200 g/L final conc.) in DMSO.

-

Reaction Assembly: In a bioreactor, combine the buffer/PLP solution with 2 M isopropylamine. Add the DMSO-substrate solution.[6]

-

Initiation: Add the ATA-117 enzyme powder (5 g/L).

-

Incubation: Stir at 45°C for 24 hours. Monitor pH and adjust with 6 M HCl/NaOH if it drifts >0.5 units.

-

In-Process Control (IPC): Monitor conversion via HPLC. Reaction is complete when ketone < 0.5%.

-

Workup: Acidify to pH 2.0 to quench enzyme. Extract with isopropyl acetate. Basify aqueous layer to pH 10 to precipitate the chiral amine or extract as free base.

Validation Criteria:

-

Yield: >92%

-

Enantiomeric Excess (ee): >99.9% (R-isomer)

Figure 2: Biocatalytic workflow utilizing amine transaminase for chiral induction.

Methodology B: Asymmetric Hydrogenation (Chemocatalytic Route)

For labs without biocatalysis capabilities, the Rhodium-catalyzed hydrogenation of the enamine is the industry-standard alternative.

Protocol 2: Rh-Josiphos Hydrogenation

Reagents:

-

Precursor: (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (Enamine Amide).

-

Catalyst: [Rh(cod)Cl]2.

-

Ligand: t-Bu-Josiphos (SL-J002-1).

-

Additive: Ammonium chloride (promotes reactivity).

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]2 and t-Bu-Josiphos in degassed methanol. Stir for 1 hour to form the active complex.

-

Hydrogenation: Load the enamine amide substrate into a high-pressure autoclave. Add the catalyst solution (0.1 mol% loading).

-

Reaction: Pressurize with H2 gas to 200 psi (13.8 bar). Heat to 50°C.

-

Duration: Stir for 12–18 hours.

-

Workup: Vent H2. Filter through Celite to remove Rhodium (Note: Rh removal is critical for pharmaceutical compliance).

-

Purification: Recrystallize from Ethanol/Water to upgrade ee if necessary.

Protocol 3: Analog Diversification (Coupling)

To create analogs, the chiral trifluorophenyl amine core (synthesized above) is coupled with various heterocycles.

Reagents:

-

Acid: (3R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-protected core).

-

Amine: Target heterocycle (e.g., modified piperazine, morpholine, or menthol for prodrugs).

-

Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings).

-

Base: DIPEA.

Workflow:

-

Activation: Dissolve the Boc-protected acid (1.0 eq) in DCM/DMF (4:1). Add EDC (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 mins.

-

Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12 hours.

-

Deprotection: Treat the resulting amide with 4 M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

-

Isolation: Neutralize with NaHCO3, extract with EtOAc, and purify via Prep-HPLC.

Data Summary & Comparison

| Parameter | Biocatalytic Route (Method A) | Asymmetric Hydrogenation (Method B)[7] |

| Chiral Induction | Enzymatic (Transaminase) | Metal Ligand (Rh-Josiphos) |

| Enantiomeric Excess | >99.95% (often no resolution needed) | 95-97% (requires recrystallization) |

| Pressure Req. | Atmospheric | High Pressure (200 psi) |

| Heavy Metals | None | Rhodium (requires scavenging) |

| Solvent System | Aqueous/DMSO | Methanol/Ethanol |

| Key Precursor | Ketone | Enamine |

References

-

Savile, C. K., et al. (2010).[7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309. [7]

-

Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.

-

Xu, F., et al. (2004). "Preparation of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine HCl." Organic Process Research & Development, 8(6).

-

BenchChem. (2025).[8] "Sitagliptin Synthesis and Application Notes."

Disclaimer: These protocols are for research and development purposes only. All procedures involving high-pressure hydrogenation or biological agents should be performed under appropriate safety regulations.

Sources

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20120157436A1 - 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents [patents.google.com]

- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Improved Process For Preparation Of Sitagliptin [quickcompany.in]

- 7. moodle2.units.it [moodle2.units.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Catalytic Hydrogenation of Trifluorophenyl Ketimines

Introduction: The Significance of Chiral α-Trifluoromethylamines

Chiral amines bearing a trifluoromethyl (CF₃) group at the α-position are privileged structural motifs in modern medicinal chemistry and agrochemicals. The unique stereoelectronic properties of the CF₃ group—including its high lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor—can significantly enhance the pharmacological profile of bioactive molecules. Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance.

Among the most direct routes to these valuable compounds is the asymmetric reduction of prochiral trifluoromethyl ketimines. However, the strong electron-withdrawing nature of the CF₃ group deactivates the C=N bond, making these substrates notoriously challenging for reduction compared to their non-fluorinated analogs. Catalytic hydrogenation, utilizing molecular hydrogen or a hydrogen donor, stands out as a highly atom-economical and scalable strategy to overcome this challenge, providing direct access to enantiomerically enriched α-trifluoromethylamines.

This guide provides an in-depth overview of contemporary catalytic hydrogenation methods for trifluorophenyl ketimines, focusing on the underlying principles of catalyst selection, detailed experimental protocols, and practical insights for researchers in drug discovery and process development.

Section 1: Catalytic Systems and Mechanistic Considerations

The choice of catalyst is the most critical factor determining the success of the hydrogenation. Both homogeneous and heterogeneous systems have been developed, each with distinct advantages and mechanistic pathways.

Homogeneous Catalysis: Precision and High Enantioselectivity

Homogeneous catalysts, which operate in the same phase as the substrate, offer unparalleled control over the stereochemical outcome of the reaction. This is achieved through the rational design of chiral ligands that create a well-defined, asymmetric coordination sphere around the metal center.

-

Palladium-Based Catalysts: Palladium complexes, particularly with chiral bisphosphine ligands, are highly effective for the asymmetric hydrogenation of activated ketimines.[1] The use of 2,2,2-trifluoroethanol (TFE) as a solvent is often crucial, as it can stabilize the catalytic species and promote reactivity.[1] Systems like Pd(OCOCF₃)₂ combined with ligands such as (S)-SegPhos or (S)-SynPhos have demonstrated excellent enantioselectivities (87-99% ee) for a range of N-diphenylphosphinyl and N-tosyl ketimines.[1]

-

Iridium-Based Catalysts: Iridium complexes are workhorses in the asymmetric hydrogenation of challenging substrates, including deactivated imines. They are often valued for their high activity under mild conditions. The mechanism typically involves the formation of an active iridium dihydride species, which coordinates the imine and delivers hydrogen with high stereocontrol.

-

Ruthenium-Based Catalysts: While highly effective for direct hydrogenation, Ruthenium catalysts, especially Noyori-type complexes like Ru(II)-TsDPEN, are particularly renowned for their application in Asymmetric Transfer Hydrogenation (ATH) .[2][3][4] This method circumvents the need for high-pressure gaseous hydrogen by using a liquid hydrogen donor, such as a formic acid/triethylamine (HCOOH/Et₃N) azeotrope or isopropanol.[2][3] ATH is operationally simpler and often exhibits excellent functional group tolerance.

-

Organocatalysis: In addition to metal-based systems, chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the transfer hydrogenation of trifluoromethyl ketimines. These catalysts activate the imine by protonation, facilitating hydride transfer from a donor like a Hantzsch ester or benzothiazoline.

Figure 2: Experimental workflow for homogeneous hydrogenation.

Step-by-Step Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OCOCF₃)₂ (0.01 mmol, 1 mol%) and (S)-SegPhos (0.011 mmol, 1.1 mol%) to a vial. Add 2.0 mL of anhydrous TFE and stir the mixture at room temperature for 20 minutes to form the active catalyst solution.

-

Reaction Setup: To a glass liner of a high-pressure autoclave, add the trifluorophenyl ketimine substrate (1.0 mmol).

-

Catalyst Transfer: Using a gas-tight syringe, transfer the prepared catalyst solution from the glovebox to the autoclave liner containing the substrate.

-

Autoclave Sealing and Purging: Seal the autoclave. Connect it to a hydrogen line and purge the system by pressurizing with H₂ (approx. 10 atm) and venting three times to remove all air.

-

Reaction Execution: Pressurize the autoclave to 50 atm with H₂. Place the autoclave in a heating mantle on a magnetic stir plate and heat to 60 °C. Stir the reaction mixture vigorously for 24 hours.

-

Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Open the autoclave and remove the glass liner.

-

Purification and Analysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography. Determine the yield and measure the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst

This protocol is based on the highly efficient Noyori-type transfer hydrogenation, which avoids the use of high-pressure H₂ gas. [2] Materials and Reagents:

-

N-(p-methoxyphenyl)-1-(phenyl)trifluoroethan-1-imine (Substrate)

-

[RuCl₂(p-cymene)]₂ (Catalyst Precursor)

-

(1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN, Chiral Ligand)

-

Formic acid (HCOOH) and Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.011 mmol, 1.1 mol%). Add 1.0 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate flask, dissolve the trifluorophenyl ketimine substrate (1.0 mmol) in 3.0 mL of anhydrous CH₂Cl₂.

-

Hydrogen Source Preparation: Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio.

-

Reaction Initiation: Add the substrate solution to the flask containing the catalyst. Then, add the HCOOH/Et₃N mixture (2.0 mmol HCOOH) to the reaction flask.

-

Reaction Execution: Stir the reaction mixture at 28 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃. Extract the product with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and enantiomeric excess by chiral HPLC.

Section 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Impurities in substrate or solvent (e.g., water, coordinating species).3. Insufficient hydrogen pressure or poor mixing. | 1. Ensure all steps are performed under a strict inert atmosphere. Use freshly prepared catalyst solution.2. Use anhydrous solvents and purified substrate.3. Check for leaks in the autoclave. Ensure vigorous stirring. |

| Low Enantioselectivity (ee) | 1. Racemization of product under reaction conditions.2. Incorrect catalyst/ligand ratio.3. Ligand decomposition. | 1. Reduce reaction temperature or time. Additives may sometimes suppress racemization.2. Optimize the metal-to-ligand ratio (typically 1:1.05 to 1:1.2).3. Verify ligand purity and stability under the reaction conditions. |

| Formation of Side Products | 1. Over-reduction or decomposition of the starting material or product.2. Reaction with solvent or impurities. | 1. Lower the reaction temperature or hydrogen pressure. Reduce reaction time.2. Use high-purity, non-reactive solvents. |

References

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).

- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomeriz

- Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing).

- Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Journal of Organic Chemistry.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

- Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Synlett.

- Transfer hydrogenation of alpha-branched ketimines: Enantioselective synthesis of cycloalkylamines via dynamic kinetic resolution.

- Asymmetric hydrogenation of ketimines with minimally different alkyl groups. PubMed.

- Bifunctional Homogeneous Catalysts Based on Ruthenium, Rhodium and Iridium in Asymmetric Hydrogenation.

- Homogeneous and heterogeneous asymmetric reactions: Part 11.

- Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source.

- Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination.

Sources

Application Notes & Protocols: (R)-1-(2,4,6-Trifluorophenyl)ethan-1-amine in Asymmetric Synthesis

Introduction: The Strategic Value of Fluorinated Chiral Amines

Chiral amines are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with an estimated 40-45% of small molecule drugs containing a chiral amine fragment.[1] Among the vast arsenal of chiral building blocks, (R)-1-(2,4,6-Trifluorophenyl)ethan-1-amine emerges as a uniquely powerful tool for asymmetric synthesis. Its efficacy stems from the convergence of a defined stereocenter with the distinct steric and electronic properties of the 2,4,6-trifluorophenyl moiety. The ortho-fluorine substituents, in particular, provide a rigid and predictable steric environment, which is paramount for inducing high levels of stereoselectivity in chemical transformations.

This guide provides an in-depth exploration of the application of (R)-1-(2,4,6-Trifluorophenyl)ethan-1-amine, focusing on its role in the diastereoselective synthesis of complex chiral molecules. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven protocols and the technical rationale required for their successful implementation and adaptation.

Core Application I: Diastereoselective Reductive Amination for the Synthesis of Novel Chiral Amines

Reductive amination is a robust and highly efficient strategy for carbon-nitrogen bond formation, converting a carbonyl group into an amine via an imine intermediate.[2][3] When a prochiral ketone is reacted with a chiral amine, such as (R)-1-(2,4,6-Trifluorophenyl)ethan-1-amine, the reaction proceeds through a chiral imine. The subsequent reduction of this imine is subject to stereocontrol exerted by the existing chiral center, leading to the formation of a new stereocenter with a predictable configuration. This makes asymmetric reductive amination a premier, atom-economical method for accessing enantiomerically enriched secondary amines.[1][3]

Mechanistic Rationale: The Role of the Trifluorophenyl Group

The success of this transformation hinges on the diastereoselective reduction of the transient imine. The 2,4,6-trifluorophenyl group of the amine auxiliary plays a critical role in establishing facial bias. Its steric bulk, magnified by the two ortho-fluorine atoms, effectively shields one face of the C=N double bond. Consequently, the hydride reducing agent is directed to attack from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the product amine.

The general workflow for this synthetic strategy is outlined below.

Sources

Application Note: Derivatization Strategies for 1-(2,4,6-Trifluorophenyl)ethan-1-amine

[1]

Executive Summary

Derivatizing 1-(2,4,6-Trifluorophenyl)ethan-1-amine presents a unique set of challenges defined by the "Ortho Effect." The presence of fluorine atoms at the 2, 4, and 6 positions of the phenyl ring imposes both steric compression and electronic deactivation on the benzylic amine. Unlike unsubstituted benzylamines, this molecule exhibits reduced nucleophilicity (estimated pKa ~8.2–8.5 vs. 9.3 for benzylamine) and significant steric shielding of the nitrogen center.

This guide provides three validated protocols designed to overcome these barriers. We prioritize Mosher’s amide formation for enantiomeric excess (ee) determination, leveraging the substrate's intrinsic fluorine atoms as secondary NMR probes.[1] For synthetic applications, we detail a high-efficiency acylation protocol using HATU to mitigate electronic deactivation. Finally, we outline a fluorogenic derivatization for HPLC quantification.

Chemical Profile & Mechanistic Insight[1][3][4]

The "Ortho Effect" in 2,4,6-Trifluoro Systems

Effective derivatization requires understanding the micro-environment of the amine:

-